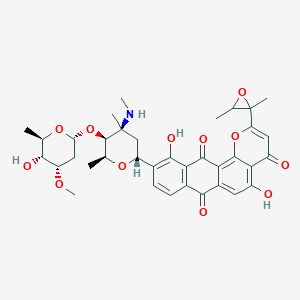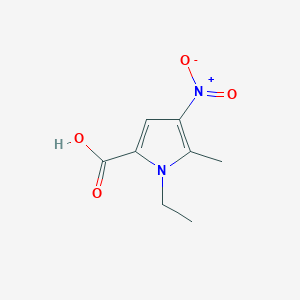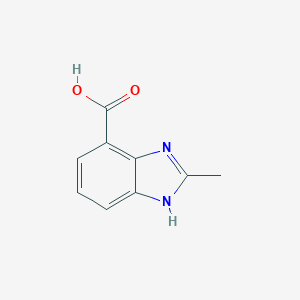
2-methyl-1H-benzimidazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-methyl-1H-benzimidazole-4-carboxylic acid, involves cyclization reactions starting with o-phenylenediamine and carboxylic acids. A common method for synthesizing these compounds includes steps such as cyclization followed by N-alkylation. Compounds are often identified using techniques like NMR, IR, MS spectra, and elemental analysis (Zhou et al., 2004). Additionally, chemoselective cyclizations offer a versatile route to benzimidazole-4-carboxylic acids, demonstrating the mild and flexible conditions under which these compounds can be synthesized (Yoburn & Baskaran, 2005).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those similar to 2-methyl-1H-benzimidazole-4-carboxylic acid, can be elucidated using single-crystal X-ray diffraction. This method provides detailed insights into the crystal structure and molecular geometry, revealing the presence of hydrogen bonds and other intermolecular interactions that contribute to the compound's stability and properties (Krawczyk et al., 2005).
Chemical Reactions and Properties
Benzimidazole compounds, including 2-methyl-1H-benzimidazole-4-carboxylic acid, participate in various chemical reactions that highlight their reactive nature and functional versatility. These reactions can include cyclization, substitution, and the formation of coordination compounds, depending on the functional groups present and reaction conditions (Ghandi et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are influenced by their molecular structure. These properties can include solubility, melting points, and crystal form, which are essential for determining the compound's applicability in various fields. The crystallization of 1H-benzimidazole-2-carboxylic acid as a monohydrate, for example, demonstrates the impact of molecular structure on the physical properties (Krawczyk et al., 2005).
Applications De Recherche Scientifique
-
Pharmaceutical Sciences
- Application : Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s structural similarity to purine makes it a key structural motif in drug design .
- Method : An efficient one-pot synthesis of indole, alkyl and alpha-amino benzimidazoles through a novel HBTU-promoted methodology .
- Results : An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .
-
Medicinal Chemistry
- Application : Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .
- Method : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
- Results : The substituted benzimidazoles are synthesized using ecofriendly methods, as well as their pharmacological activities .
-
Organic Chemistry
- Application : A novel series of 2-substituted benzimidazole derivatives has been reported for antibacterial action .
- Method : The synthesis of these derivatives involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .
- Results : These derivatives showed antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
-
Medicinal Chemistry
- Application : Benzimidazole derivatives are used in the treatment of cancer, infectious diseases, hypertension and other illnesses .
- Method : The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions .
- Results : Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design .
-
Pharmaceutical Sciences
- Application : Benzimidazole is a privileged, and routinely used pharmacophore in the drug discovery process .
- Method : An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology .
- Results : An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .
-
Organic Synthesis
-
Pharmaceutical Sciences
- Application : Benzimidazole is a privileged, and routinely used pharmacophore in the drug discovery process .
- Method : An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology .
- Results : An extensive library of indole-carboxylic acids, alkyl carboxylic acids and N -protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .
-
Medicinal Chemistry
- Application : Benzimidazole derivatives are used in the treatment of cancer, infectious diseases, hypertension and other illnesses .
- Method : The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions .
- Results : Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design .
-
Organic Synthesis
Propriétés
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZVFVJPPDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442369 | |
| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-benzimidazole-4-carboxylic acid | |
CAS RN |
188106-94-7 | |
| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






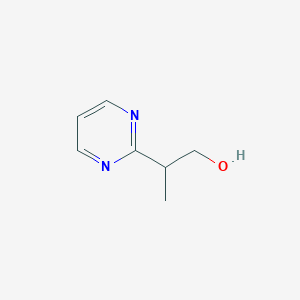
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
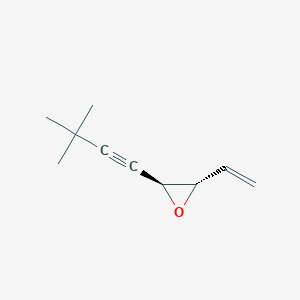
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
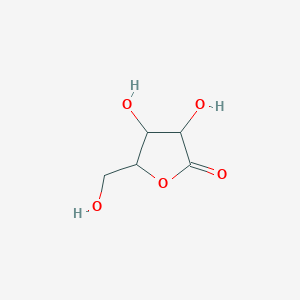

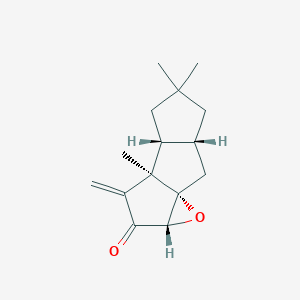

![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
